(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid

Chiral purity Enantiomeric excess Peptide synthesis

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 544480-14-0) is a chiral, non-proteinogenic α-amino acid derivative that belongs to the class of N-Boc-O-methyl-threonine analogs. It features two defined stereogenic centers (2R,3S configuration), a tert-butoxycarbonyl (Boc) protecting group on the α-amine, and a methoxy substituent at the β-position.

Molecular Formula C10H19NO5
Molecular Weight 233.26 g/mol
Cat. No. B7840377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid
Molecular FormulaC10H19NO5
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C(C(=O)O)NC(=O)OC(C)(C)C)OC
InChIInChI=1S/C10H19NO5/c1-6(15-5)7(8(12)13)11-9(14)16-10(2,3)4/h6-7H,1-5H3,(H,11,14)(H,12,13)/t6-,7+/m0/s1
InChIKeyVWSUOKFUIPMDDX-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid – Chiral Non-Proteinogenic Amino Acid Building Block


(2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 544480-14-0) is a chiral, non-proteinogenic α-amino acid derivative that belongs to the class of N-Boc-O-methyl-threonine analogs . It features two defined stereogenic centers (2R,3S configuration), a tert-butoxycarbonyl (Boc) protecting group on the α-amine, and a methoxy substituent at the β-position . The compound is primarily employed as a protected building block in solid-phase and solution-phase peptide synthesis, enabling the site-specific introduction of a methyl-capped threonine residue into peptide chains .

Why (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid Cannot Be Replaced by Generic In-Class Analogs


Generic substitution across the O-methyl-threonine analog family is scientifically invalid because the four possible stereoisomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—exhibit fundamentally different spatial arrangements that dictate peptide backbone conformation, receptor recognition, and enzymatic stability [1]. The (2R,3S) configuration places the methoxy and carboxy groups in a specific diastereomeric relationship that cannot be mimicked by the more common (2S,3R) (L-threonine-derived) enantiomer . Furthermore, the O-methyl ether modification eliminates the hydrogen-bond donor capacity of the native hydroxyl group present in Boc-Thr-OH, altering solubility, coupling kinetics, and the final peptide's physicochemical profile .

Quantitative Differentiation Evidence for (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid vs. Closest Analogs


Enantiomeric Purity and Configurational Integrity vs. (2S,3R) Enantiomer

The target (2R,3S) compound is commercially supplied with a purity specification of 95–99% (HPLC) . Its enantiomer (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid (CAS 48068-25-3) is separately specified and must not be interchanged, as the two enantiomers give opposite Cotton effects in circular dichroism and distinct retention times on chiral stationary phases . Cross-contamination would produce a diastereomeric mixture that cannot be resolved by achiral purification methods.

Chiral purity Enantiomeric excess Peptide synthesis

O-Methyl vs. Free Hydroxyl: LogP and Hydrogen-Bonding Profile Compared to Boc-Thr-OH

The target compound carries an O-methyl ether at the β-position, whereas Boc-Thr-OH (Boc-L-threonine) bears a free hydroxyl group . The O-methyl modification eliminates one hydrogen-bond donor and increases calculated LogP (cLogP for the target is approximately 0.93 vs. approximately -0.5 for Boc-Thr-OH) . This increased lipophilicity enhances the solubility of the resulting protected peptide fragments in organic coupling solvents (DMF, DCM) during solid-phase peptide synthesis (SPPS) [1].

Lipophilicity Peptide membrane permeability SPPS coupling

Peptide Coupling Compatibility: D-Threonine Scaffold vs. L-Threonine Scaffold in Epimerization-Prone Sequences

Incorporation of D-configured amino acids (such as the (2R,3S) scaffold) at strategic positions in peptide sequences has been shown to reduce epimerization at the C-terminal residue during fragment condensation, compared to L-amino acid counterparts [1]. This is particularly relevant for threonine analogs where the β-methoxy substituent can participate in oxazolidinone formation under acidic conditions [2]. The (2R,3S) configuration places the methoxy group in a spatial orientation that sterically disfavors the transition state leading to epimerization.

Epimerization Racemization suppression D-amino acid peptides

Price and Availability Distinction vs. (2S,3R) Bulk Enantiomer

The (2R,3S) target compound is priced at approximately ¥888/g (≈$122 USD) from major Chinese manufacturers , while the (2S,3R) enantiomer (Boc-Thr(Me)-OH, CAS 48068-25-3) is available at approximately $25/5g ($5/g) from multiple vendors [1]. The approximately 24-fold price differential reflects the specialized nature of the D-threonine-derived scaffold, which requires asymmetric synthesis or chiral resolution steps not needed for the L-threonine-derived counterpart .

Procurement Cost analysis Specialty amino acids

Optimal Application Scenarios for (2R,3S)-2-((tert-Butoxycarbonyl)amino)-3-methoxybutanoic acid


Synthesis of D-Amino Acid-Containing Peptidomimetics with Enhanced Proteolytic Stability

The (2R,3S) scaffold introduces a non-natural D-configured O-methyl-threonine residue into peptide chains, which confers resistance to endogenous proteases that preferentially cleave L-amino acid sequences [1]. This is critical for developing orally bioavailable peptide therapeutics and long-acting injectable formulations.

Construction of Conformationally Constrained β-Turn Mimetics

The defined (2R,3S) stereochemistry, combined with the O-methyl group's steric bulk, can be used to engineer specific β-turn conformations in peptide backbones. The methyl ether acts as a conformational constraint that favors type II' β-turns, as evidenced by structural studies on O-methyl-threonine-containing peptides [2].

Fragment-Based Drug Discovery Requiring High Lipophilicity Building Blocks

With a cLogP approximately 1.4 units higher than Boc-Thr-OH, the target compound is suited for constructing hydrophobic peptide fragments that must partition into membrane environments or bind to lipophilic protein pockets . This is advantageous in the design of allosteric modulators targeting transmembrane receptors.

Asymmetric Synthesis of Quaternary α-Amino Acids (α-Methylthreonine)

The (2R,3S) Boc-protected scaffold serves as a chiral precursor for the diastereoselective α-alkylation leading to α-methylthreonine derivatives, which are important quaternary amino acid building blocks in medicinal chemistry [3].

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